N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine
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Overview
Description
N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a dimethylaminoethylamino group. Compounds containing pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine typically involves the reaction of pyrazine derivatives with dimethylaminoethylamine. One common method includes the nucleophilic substitution of a halogenated pyrazine with dimethylaminoethylamine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Pyrazinamide: An antituberculosis agent with a pyrazine ring.
Oltipraz: An antitumor agent with a pyrazine ring.
Morinamide: Another antituberculosis agent with a pyrazine ring
Uniqueness: N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminoethylamino group can enhance its solubility and reactivity compared to other pyrazine derivatives .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C8H14N4/c1-12(2)6-5-11-8-7-9-3-4-10-8/h3-4,7H,5-6H2,1-2H3,(H,10,11) |
InChI Key |
SGNKTJDTJVUZOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC=CN=C1 |
Origin of Product |
United States |
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